molecular formula C10H24ClNO2 B12607437 2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride CAS No. 646069-00-3

2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride

Cat. No.: B12607437
CAS No.: 646069-00-3
M. Wt: 225.75 g/mol
InChI Key: OOTSMSDXKBORCV-UHFFFAOYSA-M
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Description

2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound with a hydroxyl group, making it versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride typically involves the reaction of N,N-dimethylethanolamine with pentyloxy methyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and efficiency. The reaction mixture is subjected to purification processes such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of cell membrane interactions and transport mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to disruption of membrane integrity and function. This property is particularly useful in antimicrobial applications, where the compound can effectively kill or inhibit the growth of microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N,N-dimethylpropanamide
  • 2-aminoethanol

Comparison

Compared to similar compounds, 2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride exhibits unique properties due to the presence of the pentyloxy group. This group enhances its hydrophobicity and membrane interaction capabilities, making it more effective in applications such as drug delivery and antimicrobial treatments.

Properties

CAS No.

646069-00-3

Molecular Formula

C10H24ClNO2

Molecular Weight

225.75 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-(pentoxymethyl)azanium;chloride

InChI

InChI=1S/C10H24NO2.ClH/c1-4-5-6-9-13-10-11(2,3)7-8-12;/h12H,4-10H2,1-3H3;1H/q+1;/p-1

InChI Key

OOTSMSDXKBORCV-UHFFFAOYSA-M

Canonical SMILES

CCCCCOC[N+](C)(C)CCO.[Cl-]

Origin of Product

United States

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